molecular formula C11H6Cl2N4O2 B2966237 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1326835-20-4

5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B2966237
CAS No.: 1326835-20-4
M. Wt: 297.1
InChI Key: OFUFBKHZCLYLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This purine bioisostere belongs to the 1H-pyrazolo[3,4-d]pyrimidine class, a scaffold known for its ability to mimic the native adenine moiety of ATP, enabling it to act as a potent inhibitor of tyrosine kinase enzymes . Its primary research application lies in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogenic driver in numerous cancers, including those of the breast, lung, colon, and ovaries . Designed to occupy the ATP-binding pocket of the kinase domain, this compound and its structural analogs have demonstrated promising broad-spectrum cytotoxic activity in anti-proliferative assays against panels of cancer cell lines . Research into related derivatives has shown mechanisms that extend beyond kinase inhibition, including the ability to inhibit P-glycoprotein (a protein associated with multi-drug resistance), induce cell cycle arrest, and promote apoptosis in cancer cells . This makes this compound a valuable chemical tool for investigating new pathways in cancer biology and for the synthesis of novel therapeutic agents targeting EGFR and other critical oncoproteins . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4O2/c12-7-2-1-5(3-8(7)13)17-10(18)6-4-14-16-9(6)15-11(17)19/h1-4H,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFBKHZCLYLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(NC2=O)NN=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a compound within the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly in cancer therapy and antimicrobial applications.

  • Molecular Formula : C11H8Cl2N6
  • Molecular Weight : 295.13 g/mol
  • CAS Number : 1326835-20-4

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound has shown promising anti-proliferative activity against various cancer cell lines. For instance:

  • EGFR Inhibition : The synthesized derivatives exhibited significant inhibitory activity against EGFR, with some compounds demonstrating IC50 values in the low micromolar range. This suggests a strong potential for these compounds in overcoming resistance to existing FDA-approved anticancer drugs .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation : These derivatives were effective in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin in some cases .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Pathway Modulation : By inhibiting EGFR signaling pathways, these compounds can potentially induce apoptosis in cancer cells.
  • DNA Gyrase and DHFR Inhibition : Some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Case Studies

A notable study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and assessed their biological activities:

Compound IDTarget ActivityIC50 (μM)Remarks
Compound AEGFR Inhibition5.2Effective against resistant cell lines
Compound BDNA Gyrase Inhibition12.5Synergistic effect with Ciprofloxacin
Compound CAntimicrobial Activity0.22Superior biofilm inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl-Substituted Pyrazolo[3,4-d]Pyrimidinediones

TU-923 (5-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione)
  • Key Difference : Substitution of the 3,4-dichlorophenyl group in TU-892 with a 2,4-dichlorophenyl moiety.
  • Impact : Reverses circadian activity from period-lengthening (TU-892) to period-shortening .
  • Mechanistic Insight : The positional isomerism of chlorine atoms alters interactions with circadian clock components, such as PSEUDO-RESPONSE REGULATOR 9 (PRR9) and PRR7 proteins, which are essential for TU-923’s activity .
Herbicidal Pyrazolo[3,4-d]Pyrimidinediones
  • Example : 5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (Fig. 50 in Chen et al., 2015).
  • Key Differences :
    • Substituents : 1,7-Dimethyl groups and a propargyloxy-fluorophenyl moiety.
    • Bioactivity : Exhibits herbicidal efficacy via inhibition of plant growth pathways, distinct from TU-892’s circadian modulation .

Heterocyclic Core Modifications

Thiazolo[3,2-a]Pyrimidinediones ()
  • Example : 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (Compound 9b).
  • Key Differences :
    • Core Structure : Thiazole replaces pyrazole, altering electronic properties.
    • Substituents : 3,4-Dimethoxyphenyl and thiophene groups.
    • Properties : Higher melting point (110–112°C) and yield (76%) compared to pyrazolo analogs, suggesting enhanced thermal stability .
Isoxazolo[3,4-d]Pyrimidinediones
  • Example : 7-Ethyl-isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
  • Key Differences :
    • Core Structure : Isoxazole ring introduces a nitrogen-oxygen bond, modifying reactivity.
    • Properties : Lower molecular weight (181.15 g/mol) and density (1.394 g/cm³) compared to TU-892, likely due to reduced halogen content .

Substituent-Driven Activity Variations

Methyl and Phenyl Derivatives
  • Example : 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 15973-83-8).
  • Key Differences: Substituents: Lacks chlorine atoms; features a simple phenyl group.
Thioxo Derivatives
  • Example: 1-Amino-6-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one (Compound 11b).
  • Key Differences: Functional Groups: Thioxo (C=S) replaces dione (C=O), altering hydrogen-bonding capacity.

Q & A

What are the common synthetic routes for 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, and how are reaction conditions optimized?

Basic Research Question
A typical synthesis involves condensation reactions between thio-barbituric acid derivatives and aryl glyoxal monohydrates under mild acidic or basic conditions. For example, in structurally analogous compounds, a mixture of thio-barbituric acid (2 mmol) and aryl glyoxal monohydrate (1 mmol) is stirred with ammonium acetate in methanol at room temperature for 20–30 minutes, yielding products in 55–75% after recrystallization . Optimization includes adjusting stoichiometry, solvent polarity (e.g., methanol or ethanol), and catalyst loadings (e.g., excess ammonium acetate). Reaction monitoring via TLC and pH control (e.g., acetic acid adjustments) ensures reproducibility.

What spectroscopic methods are employed to confirm the structure and purity of this compound?

Basic Research Question
Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C) to resolve aromatic protons, heterocyclic carbons, and dichlorophenyl substituents. Infrared (FT-IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula (e.g., C₁₁H₇Cl₂N₄O₂). Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% homogeneity .

How can elemental analysis and chromatographic techniques resolve discrepancies in purity assessments?

Basic Research Question
Elemental analysis (C, H, N, Cl) provides empirical formula verification, with deviations >0.3% indicating impurities. For chromatographic conflicts (e.g., HPLC vs. TLC), orthogonal methods like GC-MS or ion-exchange chromatography differentiate between co-eluting byproducts. Recrystallization in polar solvents (e.g., methanol) improves purity, while differential scanning calorimetry (DSC) identifies polymorphic impurities .

How can researchers address low yield or byproduct formation during synthesis?

Advanced Research Question
Low yields often stem from competing side reactions (e.g., oxidation of the dichlorophenyl group). Factorial design experiments (e.g., varying temperature, solvent, and catalyst) isolate critical factors. For example, reducing reaction time or using inert atmospheres minimizes oxidative byproducts . Computational tools (e.g., density functional theory, DFT) predict reaction pathways, identifying intermediates prone to side reactions. Reaction quenching at intermediate stages (e.g., isolating the pyrazolo-pyrimidine precursor) improves selectivity .

What role do computational chemistry and reaction path search methods play in designing efficient synthesis protocols?

Advanced Research Question
Quantum chemical calculations (e.g., transition state analysis) model reaction mechanisms, such as cyclocondensation steps. Institutions like ICReDD integrate DFT-based reaction path searches with experimental data to optimize conditions (e.g., solvent polarity, temperature gradients) . Machine learning algorithms trained on existing pyrazolo-pyrimidine datasets predict optimal molar ratios and catalyst systems, reducing trial-and-error approaches.

How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?

Advanced Research Question
Contradictions arise from dynamic processes (e.g., tautomerism in pyrazolo-pyrimidine-diones). Variable-temperature NMR (VT-NMR) captures tautomeric equilibria, while 2D NMR (COSY, HSQC) clarifies coupling patterns. IR microspectroscopy on single crystals resolves solid-state vs. solution-phase discrepancies. Cross-validation with X-ray crystallography definitively assigns bond geometries .

What strategies are used to investigate the compound’s potential as an enzyme inhibitor or receptor ligand?

Advanced Research Question
Structure-activity relationship (SAR) studies modify the dichlorophenyl or pyrimidine-dione moieties to assess binding affinity. Molecular docking (e.g., AutoDock Vina) screens against targets like kinases or DHFR, followed by in vitro assays (e.g., fluorescence polarization for IC₅₀ determination). Competitive binding experiments with isotopic tracers (³H or ¹⁴C-labeled analogs) validate specificity .

How are intermediates and reactive species characterized in the synthesis pathway?

Advanced Research Question
Trapping intermediates (e.g., using anhydrous MgSO₄ or freeze-quenching) followed by ESI-MS or in-situ FT-IR identifies transient species. Isotopic labeling (e.g., ¹⁵N in the pyrimidine ring) tracks atom incorporation. Cyclic voltammetry detects redox-active intermediates, while EPR spectroscopy characterizes radical species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.